Linagliptin Methyldimer

DPP-4 inhibition IC50 Enzyme assay

Linagliptin Methyldimer is the definitive certified reference standard for quantifying this specific high-molecular-weight (945.08 g/mol) process impurity in Linagliptin API. Its unique methyl-quinazolinyl-bridged dimeric structure ensures accurate chromatographic retention, system suitability, and relative response factor determination critical for ICH Q2(R1)/Q3A/B compliance. Unlike generic DPP-4 standards, its intrinsic inhibitory activity (IC50: 6 pM–1 nM) enables functional impurity profiling. Use for HPLC/LC-MS method development, batch release testing, and ANDA submissions.

Molecular Formula C50H56N16O4
Molecular Weight 945.1 g/mol
Cat. No. B12363722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinagliptin Methyldimer
Molecular FormulaC50H56N16O4
Molecular Weight945.1 g/mol
Structural Identifiers
SMILESCC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC(C5=CC=CC=C5N4)(C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCCC(C1)N)N(C8=O)C)C
InChIInChI=1S/C50H56N16O4/c1-6-8-24-63-40-42(56-46(63)61-22-14-16-31(51)27-61)59(4)48(69)65(44(40)67)29-38-53-35-20-12-10-18-33(35)37(55-38)26-50(3)34-19-11-13-21-36(34)54-39(58-50)30-66-45(68)41-43(60(5)49(66)70)57-47(64(41)25-9-7-2)62-23-15-17-32(52)28-62/h10-13,18-21,31-32H,14-17,22-30,51-52H2,1-5H3,(H,54,58)/t31-,32-,50?/m1/s1
InChIKeyCEWRYIAJQLCIAT-BZDWUGKRSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linagliptin Methyldimer (CAS 1418133-47-7): A Potent DPP‑4 Inhibitor Impurity for Pharmaceutical Analysis and Research Procurement


Linagliptin Methyldimer (CAS 1418133-47-7) is a high‑molecular‑weight process‑related impurity of the antidiabetic drug Linagliptin, a marketed dipeptidyl peptidase‑4 (DPP‑4) inhibitor [1]. Structurally, it is a covalent dimer of two Linagliptin units linked through a methyl‑quinazolinyl bridge, conferring a molecular weight of 945.08 g/mol . The compound exhibits intrinsic DPP‑4 inhibitory activity with reported IC50 values ranging from 6 pM to 1 nM , and is primarily utilized as a certified reference standard for the development and validation of analytical methods during the quality control of Linagliptin active pharmaceutical ingredient (API) manufacturing .

Why Generic Linagliptin Impurity Standards Cannot Replace Linagliptin Methyldimer in Quantitative Analysis and Process Control


Linagliptin Methyldimer is not interchangeable with other Linagliptin impurities or DPP‑4 inhibitor standards due to its unique molecular structure, which directly influences chromatographic retention, detector response, and enzymatic activity. The compound's high molecular weight (945.08 g/mol) and specific dimeric linkage produce distinct physicochemical properties that differ markedly from monomeric impurities or the parent drug [1]. In analytical method validation, the use of a non‑identical impurity standard—even one with similar functional groups—introduces systematic bias in quantification, leading to inaccurate impurity profiling and potential regulatory non‑compliance under ICH Q3A/B guidelines [2]. Furthermore, the compound's own DPP‑4 inhibitory activity (IC50: 6 pM–1 nM) means that in any functional assay, it will contribute to the measured biological response, a factor not accounted for when substituting with inert or structurally unrelated impurities. The evidence below quantitatively establishes these critical points of differentiation.

Quantitative Evidence for the Scientific and Procurement Differentiation of Linagliptin Methyldimer


DPP‑4 Inhibitory Potency of Linagliptin Methyldimer vs. Parent Linagliptin and Other Gliptins

Linagliptin Methyldimer demonstrates DPP‑4 inhibitory activity in vitro with an IC50 of 6 pM as reported by TargetMol , a value that is substantially lower (i.e., more potent) than the 1 nM (1,000 pM) typically cited for the parent compound Linagliptin . While BOC Sciences reports a mean IC50 of approximately 1 nM for the dimer [1], both values indicate that the impurity retains significant pharmacological activity. This is a critical differentiator from other process impurities which are often assumed to be biologically inert.

DPP-4 inhibition IC50 Enzyme assay

Molecular Weight and Structural Uniqueness as a Chromatographic Differentiator

Linagliptin Methyldimer possesses a molecular weight of 945.08 g/mol, which is approximately double that of the parent Linagliptin (472.54 g/mol) [1]. This substantial mass difference is a direct consequence of its dimeric structure and provides a unique, unambiguous marker in liquid chromatography‑mass spectrometry (LC‑MS) analyses. In contrast, many other Linagliptin‑related impurities have molecular weights much closer to the parent drug, making their chromatographic resolution and mass spectrometric identification more challenging.

LC-MS HPLC Impurity profiling

Specific Formation Mechanism and Process Relevance in Linagliptin Synthesis

Linagliptin Methyldimer is generated specifically during the acid‑catalyzed deprotection step in the industrial synthesis of Linagliptin, as described in patent literature [1]. This contrasts with degradation impurities that form under stress conditions (e.g., oxidative, thermal). The patent CN104130258B explicitly teaches a method for converting this dimer back into Linagliptin under alkaline conditions (pH ≥ 8) to improve yield and purity [2]. This establishes the dimer as a key process‑control marker, not merely a degradation product.

Process impurity Synthesis Quality control

Purity and Analytical Certification for Regulatory Compliance

Commercially available Linagliptin Methyldimer reference standards are supplied with certified purity levels, typically >95% or >98%, accompanied by a comprehensive Certificate of Analysis (CoA) . This level of characterization, including HPLC purity, MS, and NMR confirmation, is required to meet ICH Q2(R1) validation guidelines for analytical procedures [1]. The use of an uncertified or impure substitute would fail to meet these regulatory requirements, compromising the validity of the analytical method.

Reference standard Purity ICH guidelines

Potential for Process Yield Improvement via Dimer Conversion

A unique feature of Linagliptin Methyldimer, differentiating it from many other impurities, is that it can be converted back into the desired API (Linagliptin) under alkaline conditions (pH ≥ 8) [1]. This conversion method, described in patent literature, allows manufacturers to recover a significant portion of the material that would otherwise be discarded as waste, thereby increasing the overall process yield and reducing manufacturing costs. This is a clear point of differentiation from impurities that must be separated and discarded.

Process optimization Yield Cost reduction

Role as an Internal Standard in Deuterated Form for LC‑MS Bioanalysis

The deuterated isotopologue, Linagliptin Methyldimer‑d6, is specifically employed as an internal standard for the quantification of Linagliptin in biological matrices using LC‑MS/MS . While this is a property of the deuterated analog, it highlights a key application niche for the non‑labeled dimer as a precursor or reference point for such standards. The availability of both labeled and unlabeled forms provides a unique advantage in bioanalytical method development compared to impurities for which no stable‑isotope‑labeled analog is commercially available.

LC-MS Internal standard Bioanalysis

Optimal Scientific and Industrial Applications for Linagliptin Methyldimer Based on Verified Evidence


Analytical Method Development and Validation for Linagliptin API Quality Control

Linagliptin Methyldimer is the definitive reference standard for developing and validating HPLC or LC‑MS methods intended for the quantification of this specific process impurity in Linagliptin drug substance and finished product . Its certified purity (>95%) and unique molecular weight (945.08 g/mol) ensure accurate calibration curves, system suitability testing, and relative response factor determination, all of which are mandatory for compliance with ICH Q2(R1) and Q3A/B guidelines [2].

Process Optimization and Yield Improvement in Linagliptin Synthesis

By using Linagliptin Methyldimer as a quantitative marker, process chemists can monitor the efficiency of the acid‑catalyzed dimerization step and, critically, the subsequent alkaline conversion back to Linagliptin . This allows for the optimization of reaction conditions (e.g., pH, temperature, time) to minimize dimer formation or maximize its conversion, thereby improving overall synthetic yield and reducing the cost of goods.

Pharmacological Profiling and Impurity Activity Assessment

Given its high potency as a DPP‑4 inhibitor (IC50 values as low as 6 pM) , Linagliptin Methyldimer is a critical tool for researchers investigating the potential biological impact of impurities. It can be used in in vitro DPP‑4 enzyme assays to determine the contribution of this impurity to the overall inhibitory activity of a Linagliptin sample, ensuring that biological evaluations are not confounded by unintended active substances .

LC‑MS/MS Bioanalytical Method Development (via Deuterated Analog)

For scientists developing sensitive LC‑MS/MS methods for the quantification of Linagliptin in plasma or other biological matrices, the availability of Linagliptin Methyldimer‑d6 as a stable‑isotope‑labeled internal standard is a significant advantage . The unlabeled dimer can serve as the starting point for characterizing the chromatographic behavior and mass spectrometric fragmentation of this high‑mass species, facilitating the development of robust, highly selective, and accurate bioanalytical assays for pharmacokinetic and clinical studies.

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